

Application Note: Gas Chromatography Analysis of Isopropyl Valerate

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Compound of Interest

Compound Name: Isopropyl valerate

Cat. No.: B102743

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Introduction

Isopropyl valerate (also known as propan-2-yl pentanoate) is an ester characterized by its fruity aroma, reminiscent of apples. It is utilized as a fragrance ingredient in cosmetics, a flavoring agent in food and beverages, and can be present as a volatile organic compound in various other matrices. Accurate and reliable quantification of **Isopropyl valerate** is crucial for quality control, formulation development, and safety assessment in these industries.

This application note provides a detailed protocol for the analysis of **Isopropyl valerate** using gas chromatography with flame ionization detection (GC-FID). The methodology outlined is suitable for the quantification of **Isopropyl valerate** in cosmetic, food, and pharmaceutical samples.

Experimental Protocols

This section details the necessary reagents, equipment, and procedures for the analysis of **Isopropyl valerate**.

Reagents and Materials

- **Isopropyl valerate** standard (≥98% purity)
- Internal Standard (IS), e.g., n-Hexyl acetate or other suitable non-interfering compound

- Solvent for sample and standard preparation (e.g., Dichloromethane, HPLC grade)
- Anhydrous sodium sulfate
- Helium (carrier gas), Hydrogen (FID), and Air (FID) of high purity ($\geq 99.999\%$)

Instrumentation

A standard gas chromatograph equipped with a flame ionization detector (FID), a split/splitless injector, and an autosampler is required.

Chromatographic Conditions

The following table outlines the recommended GC-FID parameters for the analysis of **Isopropyl valerate**.

Parameter	Value
Column	DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Carrier Gas	Helium
Flow Rate	1.0 mL/min (Constant Flow)
Injector Temperature	250 °C
Injection Volume	1 µL
Split Ratio	20:1
Oven Temperature Program	Initial: 50 °C (hold for 2 min) Ramp: 10 °C/min to 150 °C Ramp: 20 °C/min to 250 °C (hold for 5 min)
Detector	Flame Ionization Detector (FID)
Detector Temperature	280 °C
Hydrogen Flow	30 mL/min
Air Flow	300 mL/min
Makeup Gas (Helium)	25 mL/min

Standard Preparation

- Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of the internal standard and dissolve in 100 mL of dichloromethane.
- Isopropyl Valerate** Stock Solution (1000 µg/mL): Accurately weigh 100 mg of **Isopropyl valerate** and dissolve in 100 mL of dichloromethane.
- Calibration Standards: Prepare a series of calibration standards by appropriate dilution of the **Isopropyl valerate** stock solution with dichloromethane to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Spike each calibration standard with the internal standard to a final concentration of 20 µg/mL.

Sample Preparation

The sample preparation method will vary depending on the matrix. Below are general guidelines for different sample types.

- Liquid Samples (e.g., Fragrances, Beverages):
 - Accurately weigh approximately 1 g of the liquid sample into a 10 mL volumetric flask.
 - Add the internal standard to achieve a concentration of 20 µg/mL.
 - Dilute to volume with dichloromethane.
 - Mix thoroughly and, if necessary, pass the solution through anhydrous sodium sulfate to remove any water.
 - Transfer an aliquot to a GC vial for analysis.
- Solid or Semi-Solid Samples (e.g., Creams, Food Products):
 - Accurately weigh approximately 0.5 g of the homogenized sample into a 15 mL centrifuge tube.
 - Add the internal standard to achieve a concentration of 20 µg/mL in the final extract.
 - Add 5 mL of dichloromethane.
 - Vortex for 2 minutes to ensure thorough extraction.
 - Centrifuge at 4000 rpm for 10 minutes.
 - Carefully transfer the supernatant (dichloromethane layer) to a clean tube containing a small amount of anhydrous sodium sulfate.
 - Transfer the dried extract to a GC vial for analysis.

Data Presentation

The following tables summarize the expected quantitative data from the analysis of **Isopropyl valerate** using the described method.

Table 1: Retention and Peak Shape Data

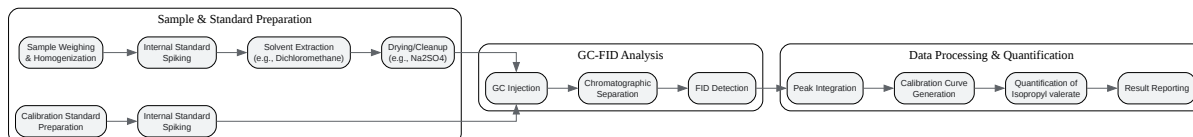
Compound	Retention Time (min)	Tailing Factor
Isopropyl valerate	~ 8.5	≤ 1.5
n-Hexyl acetate (IS)	~ 10.2	≤ 1.5

Table 2: Method Performance Characteristics

Parameter	Result
Linearity (R^2)	≥ 0.995
Range ($\mu\text{g/mL}$)	1 - 100
Precision (%RSD, n=6)	$\leq 5\%$
Limit of Detection (LOD) ($\mu\text{g/mL}$)	~ 0.3
Limit of Quantification (LOQ) ($\mu\text{g/mL}$)	~ 1.0
Recovery (%)	90 - 110%

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the GC analysis of **Isopropyl valerate**.



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*Experimental workflow for the GC analysis of **Isopropyl valerate**.*

Conclusion

The GC-FID method described in this application note provides a reliable and robust approach for the quantitative analysis of **Isopropyl valerate** in various matrices. The sample preparation procedures are straightforward, and the chromatographic conditions offer good separation and peak shapes. The method demonstrates excellent linearity, precision, and accuracy, making it suitable for routine quality control and research applications in the cosmetic, food, and pharmaceutical industries.

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